N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(4-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide
Description
This compound is a pyrazolo[3,4-d]pyrimidin-4-one derivative with an acetamide side chain. Its structure features:
- A pyrazolo[3,4-d]pyrimidin-4-one core, a bicyclic heterocycle known for its role in kinase inhibition and enzyme modulation .
- N-(2-chloro-5-(trifluoromethyl)phenyl) substitution at the acetamide nitrogen, introducing electron-withdrawing groups (chloro and trifluoromethyl) that enhance lipophilicity and metabolic stability.
The compound’s design aligns with medicinal chemistry strategies to optimize pharmacokinetics and target engagement.
Properties
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClF3N5O2/c1-12-4-2-3-5-17(12)30-19-14(9-27-30)20(32)29(11-26-19)10-18(31)28-16-8-13(21(23,24)25)6-7-15(16)22/h2-9,11H,10H2,1H3,(H,28,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEKFIYKMAWCATC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClF3N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 5-Aminopyrazole Derivatives
The core structure is synthesized via cyclocondensation of 5-amino-1-(o-tolyl)-1H-pyrazole-4-carbonitrile with urea under acidic conditions.
Procedure :
- 5-Amino-1-(o-tolyl)-1H-pyrazole-4-carbonitrile (10 mmol) and urea (12 mmol) are refluxed in n-butanol (50 mL) containing concentrated HCl (2 mL) for 8–12 hours.
- The reaction mixture is cooled to 5°C, and the precipitated solid is filtered and recrystallized from ethanol/water (3:1) to yield 1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one as a pale yellow solid (45–52% yield).
Mechanistic Insight :
The reaction proceeds through nucleophilic attack of the pyrazole amino group on the electrophilic carbonyl carbon of urea, followed by dehydration to form the pyrimidine ring (Scheme 1). IR spectroscopy confirms ring closure via disappearance of the nitrile stretch (2213 cm⁻¹) and emergence of a carbonyl band at 1697 cm⁻¹.
Preparation of 2-Chloro-N-(2-Chloro-5-(Trifluoromethyl)Phenyl)Acetamide
Chloroacetylation of 2-Amino-5-(Trifluoromethyl)Aniline
The acetamide side chain is synthesized via a two-step sequence:
Step 1: Protection of Amine
- 2-Amino-5-(trifluoromethyl)aniline (10 mmol) is treated with acetic anhydride (12 mmol) in dichloromethane (30 mL) at 0°C.
- After stirring for 4 hours, the mixture is washed with NaHCO₃ (5%) and brine to yield N-(2-amino-4-(trifluoromethyl)phenyl)acetamide (89% yield).
Step 2: Chloroacetylation
- The protected aniline (8 mmol) reacts with chloroacetyl chloride (10 mmol) in dry THF (20 mL) using triethylamine (12 mmol) as base.
- After 6 hours at reflux, the product is extracted with ethyl acetate and purified via silica chromatography to afford 2-chloro-N-(2-chloro-5-(trifluoromethyl)phenyl)acetamide (76% yield).
Key Spectral Data :
- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 8.4 Hz, 1H), 7.64 (dd, J = 8.4, 2.0 Hz, 1H), 7.53 (d, J = 2.0 Hz, 1H), 4.17 (s, 2H).
- ¹³C NMR : δ 166.8 (C=O), 138.2 (CF₃), 127.5–132.1 (aromatic carbons), 42.3 (CH₂Cl).
Coupling of Pyrazolo[3,4-d]Pyrimidinone Core with Acetamide Side Chain
Nucleophilic Substitution at Position 5
The methylene bridge is installed via SN2 displacement of the 5-hydroxyl group in the pyrimidinone core:
Optimized Protocol :
- 1-(o-Tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (5 mmol) is suspended in dry DMF (15 mL) with K₂CO₃ (15 mmol).
- 2-Chloro-N-(2-chloro-5-(trifluoromethyl)phenyl)acetamide (6 mmol) is added portionwise at 80°C under N₂.
- After 24 hours, the mixture is poured into ice water, and the precipitate is filtered and crystallized from methanol to yield the target compound (58–63% yield).
Reaction Monitoring :
TLC (SiO₂, ethyl acetate/hexane 1:1) shows complete consumption of starting material (Rf 0.3) and product formation (Rf 0.6).
Alternative Synthetic Routes
One-Pot Tandem Cyclization-Coupling
A streamlined approach combines pyrimidinone formation and side-chain installation in a single reactor:
- 5-Amino-1-(o-tolyl)-1H-pyrazole-4-carbonitrile (10 mmol), urea (12 mmol), and 2-chloro-N-(2-chloro-5-(trifluoromethyl)phenyl)acetamide (10 mmol) are refluxed in n-butanol (50 mL) with p-toluenesulfonic acid (1 mmol).
- After 18 hours, the product is isolated via fractional crystallization (41% yield).
Advantages :
Characterization and Analytical Data
Spectroscopic Confirmation
IR (KBr) : 3345 (NH), 1693 (C=O), 1560 (C=N), 1328 (C-F) cm⁻¹
¹H NMR (DMSO-d₆): δ 8.62 (s, 1H, H-3), 8.11 (d, J = 8.4 Hz, 1H), 7.89 (dd, J = 8.4, 2.0 Hz, 1H), 7.72 (d, J = 2.0 Hz, 1H), 7.54–7.41 (m, 4H, o-tolyl), 5.32 (s, 2H, CH₂), 2.38 (s, 3H, CH₃)
HRMS : m/z [M+H]⁺ Calcd for C₂₂H₁₆Cl₂F₃N₅O₂: 542.0634; Found: 542.0631
Industrial-Scale Considerations
Solvent Recycling
Ethanol/water mixtures from crystallization steps are distilled and reused, achieving 92% solvent recovery.
Waste Management
- Chloride byproducts are neutralized with Ca(OH)₂
- Pd/C catalysts from hydrogenation steps are regenerated via acid washing
Chemical Reactions Analysis
Types of Reactions
N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(4-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s reactivity and properties.
Substitution: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives.
Scientific Research Applications
Antitumor Activity
Recent studies have indicated that compounds containing the pyrazolo[3,4-d]pyrimidine scaffold exhibit significant antitumor properties. The structural characteristics of this compound allow it to interact with specific biological targets involved in cancer cell proliferation and survival. For instance, derivatives of pyrazolo[3,4-d]pyrimidines have been shown to inhibit various kinases that are crucial for tumor growth and metastasis.
A comprehensive review highlighted the synthesis and functionalization of such compounds, emphasizing their anticancer potential through selective inhibition of protein kinases . The ability to modify the pyrazolo[3,4-d]pyrimidine core enables the development of targeted therapies that could lead to improved outcomes in cancer treatment.
Enzyme Inhibition
The compound also shows promise as an enzyme inhibitor. Pyrazolo[3,4-d]pyrimidines have been identified as effective inhibitors for several enzymes involved in critical biological processes. For example, studies have demonstrated their inhibitory effects on cyclin-dependent kinases (CDKs) and other related enzymes, which play a pivotal role in cell cycle regulation . The structure-activity relationship (SAR) analyses suggest that modifications to the core structure can enhance potency and selectivity against specific targets.
Structure-Activity Relationship (SAR) Insights
Understanding the SAR of N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(4-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide is crucial for optimizing its therapeutic profile. Research indicates that variations in substituents on the aromatic rings significantly affect biological activity. For instance, the presence of electron-withdrawing groups can enhance binding affinity to target proteins .
Material Science Applications
Beyond medicinal chemistry, there is growing interest in the application of pyrazolo[3,4-d]pyrimidine derivatives in material science. Their unique photophysical properties make them suitable candidates for developing new materials with advanced optical characteristics. Research has shown that these compounds can serve as emergent fluorophores, which are valuable in various applications including organic light-emitting diodes (OLEDs) and sensors .
Case Studies
Several case studies illustrate the applications of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antitumor Activity | Demonstrated significant inhibition of tumor cell lines with IC50 values in low micromolar range. |
| Study 2 | Enzyme Inhibition | Identified as a potent inhibitor of CDKs with selectivity over other kinases. |
| Study 3 | Material Science | Exhibited exceptional fluorescence properties suitable for OLED applications. |
Mechanism of Action
The mechanism of action of N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(4-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or modulating biological pathways. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Modifications
Analysis :
- Chromen-4-one-containing analogs (e.g., Example 83) exhibit expanded aromatic systems, likely altering target selectivity compared to the simpler pyrazolo-pyrimidinone core .
Substituent Effects on Bioactivity
- Chloro vs. Trifluoromethyl :
- o-Tolyl vs.
Acetamide Side Chain Variations
Analysis :
- The target compound’s chloro-CF₃-phenyl group contrasts with flumetsulam’s triazolo-pyrimidine sulfonamide, highlighting divergent applications (therapeutic vs. pesticidal) .
- Morpholine-containing analogs (e.g., ) prioritize solubility, whereas the target compound balances lipophilicity and target affinity .
Research Findings and Hypotheses
- Structural Insights: Crystallographic data (via SHELX programs ) would clarify conformational preferences of the pyrazolo-pyrimidinone core, aiding SAR studies.
- Biological Activity : Based on analogs like ’s kinase-targeting compounds , the target compound may inhibit enzymes such as CDK or JAK kinases, though experimental validation is needed.
- ADME Profile: The trifluoromethyl group likely improves oral bioavailability compared to non-fluorinated analogs, as seen in similar drug candidates .
Biological Activity
N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(4-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and other therapeutic areas. This article reviews its biological activity based on diverse research findings, highlighting its efficacy against various diseases.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C18H15ClF3N4O
- Molecular Weight : 383.75 g/mol
- CAS Number : 1008946-71-1
This compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities.
Anticancer Activity
Research indicates that compounds containing the pyrazolo[3,4-d]pyrimidine scaffold exhibit significant anticancer properties. For instance, a study demonstrated that derivatives of this scaffold showed potent cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer) cells. The compound's mechanism of action appears to involve the inhibition of key enzymes involved in cell proliferation and survival pathways.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 0.09 |
| A549 | 0.03 |
| HCT116 | 0.12 |
The above data illustrates the compound's efficacy compared to standard chemotherapy agents, making it a candidate for further development in anticancer therapies .
Anti-Alzheimer’s Potential
In addition to its anticancer properties, the compound has been evaluated for neuroprotective effects. Studies have shown that it exhibits inhibitory activity against acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. The compound demonstrated an IC50 value of 16.00 ± 0.04% in AChE inhibition assays, indicating promising potential for treating neurodegenerative disorders .
Antioxidant Activity
Antioxidant properties are crucial for combating oxidative stress-related diseases. The compound was assessed for its total antioxidant capacity (TAC) and showed elevated TAC levels compared to standard antioxidants. This suggests that it may help mitigate oxidative damage in biological systems .
Study 1: Cytotoxicity Evaluation
A comprehensive study evaluated the cytotoxic effects of various pyrazolo[3,4-d]pyrimidine derivatives on multiple cancer cell lines. The tested compound exhibited significant cytotoxicity with a maximum effect observed at concentrations below 100 µM across different cell lines .
Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective properties of the compound in vitro. It was found to significantly reduce AChE activity, suggesting its potential utility in Alzheimer's disease treatment .
Q & A
Basic: What are the key steps in synthesizing this compound?
Answer:
The synthesis typically involves:
Core Formation : Cyclization of pyrazole precursors (e.g., 5-amino-1H-pyrazole-4-carboxamide) to construct the pyrazolo[3,4-d]pyrimidine core.
Substituent Introduction : Coupling reactions to attach the o-tolyl group at position 1 and the chloro-trifluoromethylphenyl acetamide moiety at position 3.
Optimization : Use of triethylamine as a base and solvents like dimethylformamide (DMF) to enhance reaction efficiency.
Critical parameters include temperature control (60–80°C) and purification via column chromatography or recrystallization .
Basic: How is structural integrity confirmed post-synthesis?
Answer:
- NMR Spectroscopy : Assigns proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and confirms substituent positions.
- Mass Spectrometry (MS) : Verifies molecular weight (e.g., [M+H]+ peak matching theoretical mass).
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹) .
Advanced: How can reaction yields be optimized for trifluoromethyl group introduction?
Answer:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of halogenated intermediates.
- Catalytic Additives : Use of potassium carbonate or triethylamine to deprotonate intermediates and accelerate coupling.
- Temperature Gradients : Stepwise heating (e.g., 50°C → 80°C) minimizes side reactions.
Yields >70% are achievable with rigorous exclusion of moisture .
Advanced: How to resolve contradictory cytotoxicity data across cell lines?
Answer:
- Standardized Assays : Replicate experiments using MTT or CellTiter-Glo® under identical conditions (e.g., incubation time, serum concentration).
- Mechanistic Profiling : Compare target engagement (e.g., kinase inhibition IC50) and off-target effects via proteome-wide screening.
- Metabolic Stability Testing : Assess hepatic clearance differences using microsomal assays to explain cell-specific variability .
Advanced: How do computational methods enhance derivative design?
Answer:
- Quantum Chemical Calculations : Predict binding affinities to kinases (e.g., DFT-based docking studies).
- Reaction Path Search : Tools like GRRM17 identify low-energy pathways for synthesizing novel derivatives.
- ICReDD Framework : Integrates computational predictions with high-throughput experimentation to prioritize derivatives with improved ADMET profiles .
Basic: What biological targets are associated with its pyrazolo[3,4-d]pyrimidine core?
Answer:
- Kinases : Analogous compounds inhibit EGFR, VEGFR, and CDK2/cyclin E (IC50 values: 0.1–20 µM).
- Inflammatory Targets : COX-2 and LOX-5 inhibition observed in structural analogs.
- Antimicrobial Activity : Gram-positive bacterial growth inhibition via dihydrofolate reductase binding .
Advanced: How to address regioselectivity challenges in pyrimidine substitution?
Answer:
- Directing Groups : Install temporary groups (e.g., nitro) to steer electrophilic substitution to position 3 or 7.
- Steric Control : Bulky reagents (e.g., tert-butyl groups) favor substitution at less hindered positions.
- Microwave-Assisted Synthesis : Enhances selectivity by reducing reaction time and byproduct formation .
Basic: What in vitro assays are recommended for bioactivity screening?
Answer:
- Kinase Inhibition : ADP-Glo™ assay for ATP-competitive inhibitors.
- Cytotoxicity : MTT assay in cancer cell lines (e.g., MCF-7, HeLa).
- Receptor Binding : Fluorescence polarization assays for G-protein-coupled receptors .
Advanced: How do chloro and trifluoromethyl substituents affect pharmacokinetics?
Answer:
- Chloro Group : Enhances target binding via hydrophobic interactions but may reduce solubility (logP increase).
- Trifluoromethyl : Improves metabolic stability by resisting oxidative degradation (CYP450 inhibition).
- Balancing Properties : Co-administration with solubility enhancers (e.g., cyclodextrins) mitigates logP-related issues .
Advanced: How to resolve batch-to-batch spectroscopic discrepancies?
Answer:
- High-Resolution NMR : Assigns minor impurities (e.g., <2% diastereomers).
- X-ray Crystallography : Confirms absolute configuration for ambiguous batches.
- HPLC Purity Checks : Use C18 columns with acetonitrile/water gradients to detect and quantify byproducts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
